Cas no 2137100-66-2 (1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)

1-{(1s,3s)-3-Methoxycyclobutylmethyl}-1H-pyrazol-4-amine is a specialized pyrazole derivative characterized by its unique cyclobutylmethyl substitution pattern. The (1s,3s)-stereochemistry of the methoxycyclobutyl group enhances structural rigidity, potentially improving binding selectivity in medicinal chemistry applications. The presence of the primary amine at the 4-position of the pyrazole ring offers a versatile handle for further functionalization, making it a valuable intermediate in pharmaceutical synthesis. Its well-defined stereochemistry and functional group compatibility suggest utility in the development of targeted small-molecule therapeutics, particularly in kinase inhibition or GPCR modulation. The compound's stability under standard conditions further supports its suitability for exploratory research and lead optimization studies.
1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine structure
2137100-66-2 structure
Product Name:1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine
CAS No:2137100-66-2
MF:C9H15N3O
MW:181.234901666641
CID:5817598
PubChem ID:165479868
Update Time:2025-10-28

1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine
    • 2137100-66-2
    • 1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
    • EN300-1110689
    • 2138158-84-4
    • 1-[(3-methoxycyclobutyl)methyl]-1H-pyrazol-4-amine
    • EN300-1111412
    • Inchi: 1S/C9H15N3O/c1-13-9-2-7(3-9)5-12-6-8(10)4-11-12/h4,6-7,9H,2-3,5,10H2,1H3
    • InChI Key: RUGMRKWLFDECAY-UHFFFAOYSA-N
    • SMILES: O(C)C1CC(CN2C=C(C=N2)N)C1

Computed Properties

  • Exact Mass: 181.121512110g/mol
  • Monoisotopic Mass: 181.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 53.1Ų

1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine

Comprehensive Overview of 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine (CAS No. 2137100-66-2)

The compound 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine, identified by its CAS number 2137100-66-2, is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. This pyrazole derivative is characterized by its unique cyclobutylmethyl and methoxy functional groups, which contribute to its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which may offer novel mechanisms of action in targeting specific biological pathways.

In recent years, the demand for heterocyclic compounds like 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine has surged due to their versatility in medicinal chemistry. The pyrazole core is a common scaffold in many FDA-approved drugs, and modifications such as the methoxycyclobutylmethyl side chain can enhance bioavailability and target specificity. This compound is often explored in the context of kinase inhibitors, GPCR modulators, and other therapeutic areas where small molecules play a critical role.

One of the key advantages of CAS No. 2137100-66-2 is its potential for structure-activity relationship (SAR) studies. By tweaking the methoxy or cyclobutyl groups, scientists can optimize the compound's efficacy and selectivity. This approach aligns with current trends in precision medicine, where tailored molecular designs are essential for addressing complex diseases. Additionally, the compound's amine functionality provides a handle for further derivatization, making it a valuable intermediate in synthetic chemistry.

The synthesis of 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions, including cycloaddition and nucleophilic substitution. Advanced techniques such as asymmetric catalysis are often employed to achieve the desired stereochemistry at the (1s,3s) positions. These synthetic strategies are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in cutting-edge research.

From a commercial perspective, CAS No. 2137100-66-2 is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. Its pricing and availability are influenced by factors such as purity, stereoisomeric excess, and scalability of the synthesis route. Researchers are advised to verify the certificate of analysis (CoA) to ensure the compound meets their experimental requirements.

In conclusion, 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine represents a promising candidate for further investigation in drug development. Its unique structural attributes and potential therapeutic applications make it a subject of ongoing research. As the scientific community continues to explore small-molecule therapeutics, compounds like this will likely play a pivotal role in advancing personalized medicine and targeted therapies.

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